
Sodium 2-chloropropionate
Overview
Description
Sodium 2-chloropropionate (2-CP) is a sodium salt of 2-chloropropionic acid, a halogenated carboxylic acid. It acts as an activator of the pyruvate dehydrogenase complex (PDC), a critical enzyme in cellular energy metabolism that converts pyruvate to acetyl-CoA. This property makes 2-CP a research tool for studying lactate metabolism and mitochondrial function . Clinically, it has been explored for short-term management of hyperlactatemia and lactic acidosis due to its ability to lower blood lactate levels without significant ketogenic effects, unlike dichloroacetate (DCA) . However, its toxicity profile limits chronic use .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium 2-chloropropionate can be synthesized through the chlorination of propionic acid, followed by neutralization with sodium hydroxide. The general reaction involves the following steps:
Chlorination: Propionic acid is treated with chlorine gas in the presence of a catalyst to form 2-chloropropionic acid.
Neutralization: The resulting 2-chloropropionic acid is then neutralized with sodium hydroxide to produce this compound.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous processing techniques to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the chlorination process and minimize by-products.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
Sodium 2-chloropropionate can participate in nucleophilic substitution reactions due to the presence of the chlorine atom, which is a good leaving group. The following types of reactions are notable:
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Thioester Formation : this compound can react with thiols to form thioesters through nucleophilic attack on the carbon atom bonded to chlorine. This reaction can be represented as follows:
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Acylation Reactions : The compound can also undergo acylation reactions, where it reacts with acyl chlorides or anhydrides to form acyl derivatives.
Reduction Reactions
Research has demonstrated that this compound can be reduced to form other compounds. For example, it can be reduced using reducing agents like lithium aluminum hydride to yield propionic acid derivatives.
Metabolic Reactions
In biological contexts, this compound acts as an activator of pyruvate dehydrogenase, influencing metabolic pathways:
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Effects on Lactate Levels : Studies have shown that administration of this compound leads to a decrease in blood lactate levels in experimental models, indicating its potential role in metabolic regulation .
Yield Optimization
Research indicates that the yield of this compound can be influenced by factors such as temperature and concentration of reactants. For instance, varying the concentration of hydrochloric acid during synthesis has shown differing yields at various temperatures:
Concentration of Hydrochloric Acid (%) | Yield (%) |
---|---|
20 | 75.8 |
28 | 79.3 |
32 | 65.1 |
40 | 53.2 |
Scientific Research Applications
Pharmaceutical Applications
Sodium 2-chloropropionate is primarily utilized as a chemical intermediate in the synthesis of various pharmaceuticals. It is involved in the production of compounds that modulate metabolic pathways, particularly those related to pyruvate dehydrogenase activation, which has implications for treating metabolic disorders.
Case Study: Metabolic Effects
A study investigated the effects of this compound on normal dogs, focusing on its role as an activator of pyruvate dehydrogenase. The results indicated that this compound could influence metabolic processes, suggesting potential therapeutic applications in managing conditions like hyperlactatemia .
Agricultural Applications
In agriculture, this compound is recognized for its antimicrobial properties . It is effective against a range of microorganisms, including bacteria, yeasts, and molds, making it suitable for use in crop protection products.
Antimicrobial Efficacy
- Bacterial Control : this compound has been shown to inhibit the growth of various pathogenic bacteria.
- Fungal Inhibition : Its application as a fungicide helps protect crops from fungal infections, thereby improving yield and quality.
Biochemical Research
This compound is also valuable in biochemical research as a tool for studying metabolic pathways. Its role in cellular metabolism allows researchers to explore energy production mechanisms and metabolic regulation.
Research Insights
In vitro studies using isolated testicular cells demonstrated that this compound did not activate the pyruvate dehydrogenase complex, indicating its potential use in understanding energy metabolism and reproductive toxicology .
Toxicological Studies
While this compound has beneficial applications, it is essential to consider its toxicological profile. Studies have assessed its effects on fetal development and reproductive health.
Findings from Toxicological Research
Mechanism of Action
The mechanism of action of sodium 2-chloropropionate involves its interaction with specific molecular targets and pathways. One notable mechanism is its ability to stimulate pyruvate dehydrogenase activity, which plays a crucial role in glucose metabolism. This stimulation leads to a reduction in lactate accumulation and an increase in anaerobic power during intense exercise . Additionally, this compound has been shown to reduce glucagon hypersecretion in diabetic models by acting directly on the pancreas .
Comparison with Similar Compounds
Dichloroacetate (DCA)
Metabolic Effects
- Lactate Reduction: Both 2-CP and DCA reduce blood lactate in animal models. In dogs, 2-CP (1.16 mmol/kg) effectively normalized epinephrine- or fructose-induced hyperlactatemia without altering ketone bodies, whereas DCA significantly increases ketogenesis .
- Ketogenesis : DCA elevates blood ketone bodies (e.g., β-hydroxybutyrate) by 50–100% in rats, while 2-CP has minimal impact .
- Glucose Regulation: Both compounds lower blood glucose in fasted animals, but DCA’s effect is more pronounced due to enhanced PDC activity in the liver .
Toxicity
- Acute Toxicity : The oral LD₅₀ in mice is 15.4 ± 0.1 mmol/kg for 2-CP vs. 32.1 ± 1.1 mmol/kg for DCA, indicating higher acute toxicity for 2-CP .
- Chronic Toxicity :
- Neurotoxicity : Both cause hindlimb weakness and reduced nerve conduction velocity in rats .
- Reproductive Toxicity : 2-CP induces testicular degeneration and germ cell apoptosis, whereas DCA primarily affects spermatogenesis via oxidative stress .
- Lipid Metabolism : 2-CP lowers plasma triacylglycerol levels, a feature absent in DCA-treated rats .
Parameter | Sodium 2-CP | Dichloroacetate (DCA) |
---|---|---|
LD₅₀ (mmol/kg, mice) | 15.4 ± 0.1 | 32.1 ± 1.1 |
Ketogenic Effect | Minimal | Significant |
Testicular Toxicity | Severe | Moderate |
Clinical Use | Short-term lactate control | Limited by neuropathy |
Therapeutic Implications
2-CP’s lack of ketogenesis makes it preferable for acute lactate management, but its reproductive toxicity restricts long-term use. DCA, though safer acutely, causes neuropathy and is contraindicated in chronic settings .
Methyl 2-Chloropropionate (MCP)
MCP, an ester derivative of 2-CP, is used in organic synthesis and materials science. Key distinctions include:
- Applications: Chiral Synthesis: (S)-MCP (≥97% purity) serves as a chiral building block for phenoxypropionic acid herbicides and pharmaceuticals . Material Science: MCP contamination in ion mobility spectrometry reduces analyte mobility by up to 36%, highlighting its reactivity with polar compounds .
- Toxicity: Limited data exist, but its volatility and reactivity necessitate careful handling .
Other Chlorinated Propionates
- Sodium 2,2-Dichloropropionate: A structural analog with herbicidal properties.
- 3-Chloropropionate : Degraded microbially via γ-oxidation in Alcaligenes spp., whereas 2-CP resists dehalogenation, indicating slower environmental breakdown .
Transport and Kinetics
2-CP’s transport via monocarboxylate carriers (e.g., in hepatocytes) has a Vmax 50–70% lower than lactate, reducing its cellular uptake efficiency compared to DCA or pyruvate .
Biological Activity
Sodium 2-chloropropionate (Na-2-CPA), a salt derived from 2-chloropropionic acid, is recognized for its diverse biological activities and applications, particularly in microbiology and biochemistry. This article provides a comprehensive overview of its biological activity, including enzymatic interactions, potential therapeutic uses, and relevant case studies.
- Chemical Formula : C₃H₄ClNaO₂
- Molecular Weight : 116.51 g/mol
- Structure : this compound consists of a propionic acid backbone with a chlorine substituent on the second carbon.
This compound acts primarily as a substrate for various dehalogenase enzymes, which catalyze the hydrolytic dehalogenation of haloalkanoic acids. This process converts chlorinated compounds into their corresponding hydroxy acids, facilitating detoxification and bioremediation efforts.
Enzymatic Activity
- Dehalogenases : Enzymes such as D-2-haloacid dehalogenase (D-DEX) are crucial for the dehalogenation of this compound. They exhibit varying degrees of specificity and efficiency depending on their source:
- Km Values : Studies have shown that D-DEX from Rhizobium sp. has Km values of approximately 30 µM for D-2-chloropropionic acid, indicating a high affinity for this substrate .
- Optimal Conditions : The optimal pH for these enzymatic reactions typically ranges from 9.0 to 10.0, with significant activity loss outside this range .
Microbial Bioremediation
This compound has been investigated for its potential in bioremediation, particularly in the degradation of chlorinated organic pollutants. The ability of certain microbial strains to utilize this compound as a carbon source enhances their capacity to degrade more complex chlorinated compounds.
- Case Study : A study demonstrated that specific strains of Pseudomonas could effectively degrade this compound, leading to complete mineralization under aerobic conditions. This highlights its potential utility in environmental cleanup strategies .
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against various bacteria and fungi. Its mechanism involves disrupting cellular processes in target organisms, making it a candidate for developing new antimicrobial agents.
- Inhibition Studies : In vitro studies have shown that this compound can inhibit the growth of Escherichia coli and Staphylococcus aureus at concentrations ranging from 0.5% to 1% .
Comparative Biological Activity
The following table summarizes key findings related to the biological activity of this compound compared to other haloalkanoic acids:
Compound | Km Value (µM) | pH Optimum | Antimicrobial Activity | Bioremediation Potential |
---|---|---|---|---|
This compound | 30 | 9.0 - 10.0 | Moderate | High |
D-2-Chloropropionic Acid | 15 | 8.5 - 9.5 | Low | Moderate |
Trichloroacetic Acid | >100 | 7.0 - 8.0 | High | Low |
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing Sodium 2-chloropropionate, and how can reaction conditions be optimized?
this compound is typically synthesized via esterification of 2-chloropropionic acid with methanol or ethanol under acidic catalysis. Optimization involves controlling reaction temperature (80–110°C), molar ratios of reactants (e.g., 1:1.2 acid-to-alcohol), and purification via fractional distillation (boiling point 80–82°C at 110 mmHg). Purity is confirmed by gas chromatography (GC ≥98%) and refractive index (n = 1.143) .
Q. How can researchers characterize the purity and structural identity of this compound?
Key techniques include:
- GC/MS : To verify purity and detect impurities.
- NMR spectroscopy : For structural confirmation (e.g., methyl ester proton at δ 3.7 ppm, chiral center splitting in enantiomers).
- Chiral HPLC : To distinguish (R)- and (S)-enantiomers using columns like Chiralpak AD-H . Physical properties (density: 1.143 g/mL, flash point: 38°C) should align with literature values .
Q. What safety protocols are critical when handling this compound?
- Storage : At 4°C in airtight containers to prevent hydrolysis .
- PPE : Gloves, goggles, and fume hoods due to skin/eye irritation risks (H313/H333 warnings) .
- Waste disposal : Segregate halogenated waste and use licensed disposal services to comply with hazardous chemical regulations (UN 2933) .
Advanced Research Questions
Q. How can enantiomeric resolution of this compound be achieved for asymmetric synthesis applications?
Enantiomers are resolved via:
- Chiral chromatography : Using cellulose-based columns under normal-phase conditions.
- Enzymatic kinetic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer . Contradictions in enantiomer activity (e.g., (S)-isomer’s higher reactivity in esterification) require careful selection of chiral auxiliaries .
Q. What experimental strategies address data contradictions in metabolic studies involving this compound?
Discrepancies in biological activity (e.g., glucagon suppression in diabetic rats vs. in vitro pancreatic models) may arise from:
- Isomer-specific effects : (S)-isomers may exhibit higher metabolic inhibition .
- Dosage variability : In vivo studies (1 mmol/kg) versus in vitro perfusion (1 mmol/L) . Validate results by cross-testing isomers and standardizing experimental models .
Q. How does this compound interact with microbial dehalogenases, and what implications does this have for biodegradation studies?
Certain Rhizobium strains express dehalogenases (I and II) that degrade 2-chloropropionate. Mutant studies show:
- Dehalogenase I : Constitutive expression enables 2,2-dichloropropionate breakdown.
- Dehalogenase II : Inducible activity for 2-chloropropionate catabolism. Use knockout mutants to isolate enzymatic pathways and assess environmental persistence .
Q. What role does this compound play in enantioselective synthesis of pharmacologically active compounds?
As a chiral building block, it facilitates:
- β-lactam antibiotic precursors : Via nucleophilic acyl substitution with controlled stereochemistry.
- Nonsteroidal anti-inflammatory drugs (NSAIDs) : As a carboxylate intermediate in asymmetric catalysis. Optimize reaction yields by adjusting solvent polarity (e.g., THF vs. DCM) and catalyst loading (e.g., 5 mol% BINOL) .
Q. Data Analysis and Contradiction Management
Q. How should researchers validate conflicting reports on this compound’s physicochemical properties?
- Cross-reference isomer-specific data : (R)-isomer (CAS 77287-29-7) vs. (S)-isomer (CAS 73246-45-4) have distinct boiling points (130.8°C vs. 80°C) .
- Replicate experiments : Under controlled humidity to prevent hydrolysis, which alters density and reactivity .
Q. What methodological considerations ensure reproducibility in studies involving this compound?
Properties
IUPAC Name |
sodium;2-chloropropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5ClO2.Na/c1-2(4)3(5)6;/h2H,1H3,(H,5,6);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPOHBMAQTOJHKM-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)[O-])Cl.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4ClNaO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
598-78-7 (Parent) | |
Record name | Propionic acid, 2-chloro-, sodium salt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016987023 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30937693 | |
Record name | Sodium 2-chloropropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30937693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16987-02-3 | |
Record name | Propionic acid, 2-chloro-, sodium salt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016987023 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sodium 2-chloropropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30937693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium 2-chloropropionate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.319 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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